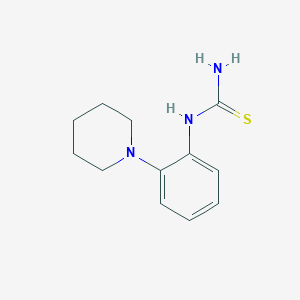

1-(2-Piperidinophenyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N3S |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

(2-piperidin-1-ylphenyl)thiourea |

InChI |

InChI=1S/C12H17N3S/c13-12(16)14-10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H3,13,14,16) |

InChI Key |

JFXFQLTTXMZHBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2NC(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2-Piperidinophenyl)thiourea typically involves the reaction of piperidine derivatives with isothiocyanates. The compound can be characterized using various spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These techniques confirm the structure and purity of the synthesized compound, which is crucial for subsequent biological evaluations.

Biological Applications

This compound exhibits a broad spectrum of biological activities, making it a versatile candidate for medicinal chemistry. The following sections detail its key applications:

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance, certain derivatives have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those associated with pancreatic, prostate, and breast cancers .

Antimicrobial Properties

Thioureas are recognized for their antimicrobial activities. This compound has been evaluated for its effectiveness against a range of bacterial strains. In vitro studies have reported promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent antibacterial activity . Additionally, some derivatives have shown antifungal properties against Candida species.

Antiviral Activity

The antiviral potential of thiourea derivatives has also been explored. Compounds similar to this compound have exhibited activity against several viruses, including Human Immunodeficiency Virus (HIV). The mechanism often involves interference with viral replication processes .

Anti-inflammatory Effects

Thioureas have been investigated for their anti-inflammatory properties as well. Studies suggest that they can modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This makes them potential candidates for treating inflammatory diseases.

Case Studies

Several case studies illustrate the efficacy of this compound in various research contexts:

-

Case Study 1: Anticancer Screening

In a study evaluating multiple thiourea derivatives, this compound was found to significantly inhibit the growth of human leukemia cell lines with an IC50 value as low as 1.5 µM. This highlights its potential as a lead compound for further development in cancer therapy . -

Case Study 2: Antimicrobial Testing

A series of experiments conducted on piperidine-based thioureas demonstrated their effectiveness against resistant strains of bacteria. The study reported that this compound showed superior activity compared to standard antibiotics, suggesting its utility in combating antibiotic-resistant infections .

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Thiourea Derivatives

| Compound | ABTS IC₅₀ (µg/mL) | DPPH IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 1,3-bis(3,4-dichlorophenyl)thiourea | 52 | 45 | |

| 1-(2-Piperidinophenyl)thiourea* | N/A | N/A | – |

*Predicted to have moderate activity due to the piperidine group’s electron-donating nature.

Structural and Conformational Properties

The acylthiourea derivatives 1-(1-naphthoyl)-3-(2,4-difluorophenyl)thiourea and 1-(1-naphthoyl)-3-(3-chloro-4-fluorophenyl)thiourea exhibit planar acylthiourea groups stabilized by intramolecular N–H···O=C hydrogen bonds and π-stacking interactions . In contrast, the piperidinophenyl group in this compound may disrupt planarity due to steric hindrance, reducing crystalline stability but improving solubility in polar solvents.

Preparation Methods

Reaction of Isothiocyanates with Amines

The most widely employed method for synthesizing 1-(2-Piperidinophenyl)thiourea involves the condensation of 2-piperidinophenyl isothiocyanate with ammonia or primary amines. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group, forming a thiourea linkage.

Procedure :

-

Preparation of 2-Piperidinophenyl Isothiocyanate :

-

Thiourea Formation :

Yield : 68–72% (after recrystallization).

Mechanistic Insight :

The reaction follows a two-step mechanism:

Alkali-Mediated Condensation of Dithiocarbamates

An alternative route utilizes alkali-mediated decomposition of dithiocarbamate esters. This method, detailed in a 1965 patent, avoids isolation of volatile isothiocyanates.

Procedure :

-

Synthesis of Sodium N-(2-Piperidinophenyl)dithiocarbamate :

-

Decomposition with Alkali :

Yield : 65–70% (crude), improving to 75–80% after recrystallization.

Advantages :

-

Avoids handling toxic isothiocyanates.

-

Scalable for industrial production.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid, energy-efficient method for synthesizing thioureas. A 2016 study demonstrated its efficacy in forming N,N′-disubstituted thioureas within minutes.

Procedure :

-

Reagents :

-

2-Piperidinophenylamine (1 equiv).

-

Phenyl isothiocyanate (1.1 equiv).

-

Solvent: Dichloromethane (DCM).

-

-

Conditions :

Yield : 85–90% (no recrystallization required).

Mechanistic Advantage :

Microwaves enhance reaction kinetics by dipole polarization, reducing side product formation.

Characterization and Analytical Techniques

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (DMSO-d₆) :

Infrared (IR) Spectroscopy :

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Classical (Isothiocyanate) | 68–72 | 6–8 h | Moderate | 95–98 |

| Alkali-Mediated | 75–80 | 12–14 h | High | 90–93 |

| Microwave-Assisted | 85–90 | 10 min | Low | 98–99 |

Key Observations :

-

Microwave synthesis offers superior yields and purity but limited scalability.

-

Alkali-mediated methods are preferable for industrial-scale production despite longer durations.

Challenges and Optimization Strategies

Byproduct Formation

Q & A

Basic: What synthetic routes are commonly employed for 1-(2-Piperidinophenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

Answer:

this compound is typically synthesized via the reaction of 2-piperidinophenyl isothiocyanate with amines or via condensation of piperidine-substituted anilines with thiourea derivatives. Key optimization steps include:

- Temperature control : Maintaining 0–5°C during isothiocyanate formation minimizes side reactions (e.g., dimerization) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction homogeneity.

- Catalysis : Lewis acids like ZnCl₂ can accelerate thiourea formation, but stoichiometry must be carefully calibrated to avoid byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) effectively isolates the product.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the thiourea moiety (δ ~10–12 ppm for N-H protons) and piperidine ring conformation (δ ~1.5–3.5 ppm for methylene protons) .

- X-ray crystallography : Resolve intramolecular hydrogen bonds (N–H···S=C) and planarity of the thiourea group. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

- IR/Raman spectroscopy : Detect C=S (~1250 cm⁻¹) and N–H stretching (~3300 cm⁻¹), validated against DFT calculations (e.g., B3PW91/6-311++G(d,p)) .

Basic: How does this compound interact with biological targets, and what assays are used to evaluate its activity?

Answer:

The compound’s thiourea group acts as a hydrogen-bond donor, enabling interactions with enzymes (e.g., kinases) or receptors. Common assays include:

- Enzyme inhibition : Kinase-Glo® assays quantify ATP consumption to measure IC₅₀ values.

- Protein-ligand binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assess binding affinity (Kd) .

- Cellular assays : MTT or apoptosis assays (flow cytometry) evaluate cytotoxicity and mechanism of action.

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound derivatives?

Answer:

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., nucleophilic sulfur). B3LYP/6-31G(d) is standard for energy minimization .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Gaussian or CODESSA .

Advanced: How should researchers address discrepancies in crystallographic data (e.g., bond lengths vs. DFT predictions) for thiourea derivatives?

Answer:

- Validation tools : Use PLATON or CCDC Mercury to check for data outliers. SHELXL’s Rint and GooF values indicate refinement quality .

- DFT benchmarking : Compare experimental bond lengths (C=S: ~1.68 Å) with theoretical values. Discrepancies >0.02 Å suggest over-refinement or disorder .

- Twinned data : For SHELXL refinement, apply TWIN/BASF commands and verify with Hooft parameter (|y| < 0.1) .

Advanced: What strategies mitigate synthesis challenges (e.g., low yield, byproducts) in scaling up this compound production?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., thiourea oxidation) .

- Green solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, recyclable alternatives.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling dynamic adjustments .

Advanced: How do substituents on the phenyl ring influence the compound’s supramolecular interactions (e.g., π-stacking, hydrogen bonding)?

Answer:

- Electron-donating groups (e.g., –OCH₃) : Enhance π-stacking (face-to-face distance ~3.5–4.0 Å) with aromatic residues in proteins .

- Halogens (e.g., –Cl) : Strengthen intermolecular N–H···S=C hydrogen bonds (d ~2.2 Å), stabilizing crystal packing .

- Steric effects : Bulky substituents (e.g., –CF₃) disrupt planarity, reducing bioactivity but improving solubility .

Methodological: What protocols ensure reproducibility in biological assays involving this compound?

Answer:

- Compound stability : Store in anhydrous DMSO at –80°C; confirm purity via HPLC (≥95%) before assays.

- Dose-response curves : Use 8–12 concentration points (logarithmic scale) with triplicate replicates.

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.